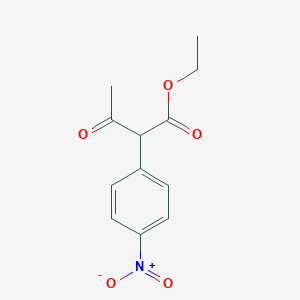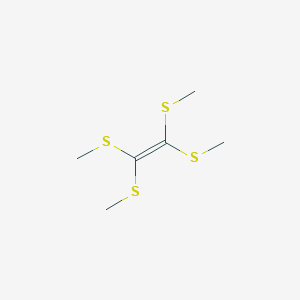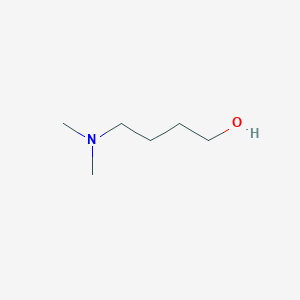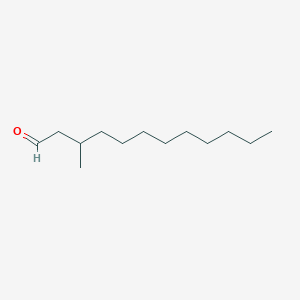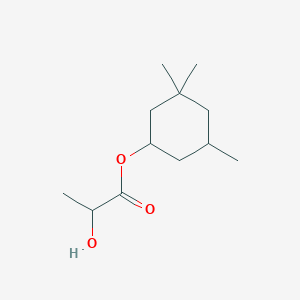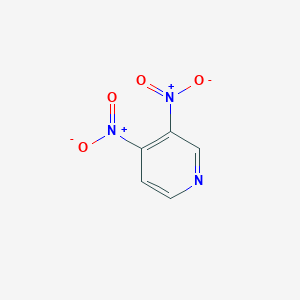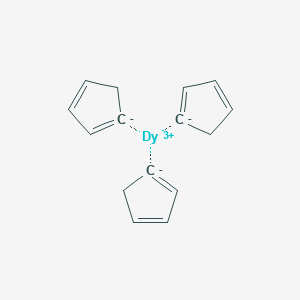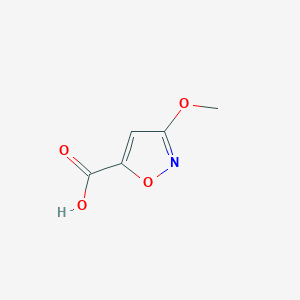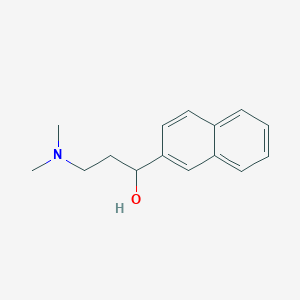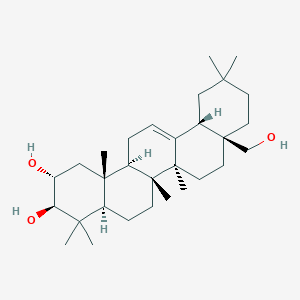
Bismuth, compd. with strontium (3:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth, compd. with strontium (3:1) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a combination of bismuth and strontium in a 3:1 ratio. Bismuth, compd. with strontium (3:1) is a white powder that is insoluble in water and has a melting point of 850°C. In
Applications De Recherche Scientifique
Bismuth, compd. with strontium (3:1) has potential applications in various scientific fields, including materials science, electronics, and biomedicine. In materials science, this compound has been studied as a potential thermoelectric material due to its high Seebeck coefficient and low thermal conductivity. In electronics, bismuth, compd. with strontium (3:1) has been explored as a potential gate dielectric material due to its high dielectric constant and low leakage current. In biomedicine, this compound has been studied for its potential antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of bismuth, compd. with strontium (3:1) is not fully understood. However, studies have suggested that this compound may work by disrupting the integrity of bacterial cell membranes, leading to cell death. In cancer cells, bismuth, compd. with strontium (3:1) has been shown to induce apoptosis, or programmed cell death.
Effets Biochimiques Et Physiologiques
Bismuth, compd. with strontium (3:1) has been shown to have minimal toxicity in vitro and in vivo. In a study on the toxicity of bismuth, compd. with strontium (3:1) in rats, it was found that the compound did not cause any significant adverse effects on liver and kidney function. Additionally, the compound did not cause any significant changes in blood cell counts or serum chemistry parameters.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using bismuth, compd. with strontium (3:1) in lab experiments is its low toxicity. This makes it a safer alternative to other chemicals that may pose a greater risk to researchers. However, one limitation of using this compound is its insolubility in water. This can make it difficult to work with in certain experiments that require a water-soluble compound.
Orientations Futures
There are several future directions for research on bismuth, compd. with strontium (3:1). One potential area of research is the development of new synthesis methods that can improve the purity and yield of the compound. Another area of research is the exploration of this compound's potential antimicrobial and anticancer properties. Additionally, studies can be conducted to investigate the potential use of bismuth, compd. with strontium (3:1) in other fields, such as energy storage and conversion.
Conclusion
In conclusion, bismuth, compd. with strontium (3:1) is a chemical compound that has potential applications in various scientific fields. The synthesis method involves a reaction between bismuth oxide and strontium carbonate, and the resulting product is a white powder that is insoluble in water. This compound has been studied for its potential antimicrobial and anticancer properties, as well as its use in materials science and electronics. While bismuth, compd. with strontium (3:1) has minimal toxicity, its insolubility in water can pose a challenge in certain lab experiments. Future research can focus on developing new synthesis methods and exploring the compound's potential in other fields.
Méthodes De Synthèse
The synthesis of bismuth, compd. with strontium (3:1) involves a reaction between bismuth oxide and strontium carbonate. The two compounds are mixed in a 3:1 ratio and heated at a high temperature of 850°C. The resulting product is a white powder that is insoluble in water. This synthesis method has been extensively studied and optimized for various applications.
Propriétés
Numéro CAS |
12589-81-0 |
|---|---|
Nom du produit |
Bismuth, compd. with strontium (3:1) |
Formule moléculaire |
Bi3Sr |
Poids moléculaire |
714.6 g/mol |
InChI |
InChI=1S/3Bi.Sr |
Clé InChI |
UYHUDQPXZYGRMS-UHFFFAOYSA-N |
SMILES |
[Sr].[Bi].[Bi].[Bi] |
SMILES canonique |
[Sr].[Bi].[Bi].[Bi] |
Autres numéros CAS |
12589-81-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



